2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid
CAS No.:
Cat. No.: VC16591474
Molecular Formula: C25H29N5O4
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N5O4 |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid |
| Standard InChI | InChI=1S/C18H23N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3;1-5H,(H,8,9)/t15-,16?;/m1./s1 |
| Standard InChI Key | PWOURPLDQLDDTR-PGZQCDFOSA-N |
| Isomeric SMILES | CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
Introduction
The compound 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid is a complex organic molecule that involves a combination of benzonitrile and a substituted pyrimidine or diazinane ring system, paired with benzoic acid. This article aims to provide a detailed overview of this compound, focusing on its chemical structure, properties, and potential applications based on available research.
Synthesis and Preparation
The synthesis of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile typically involves several steps, including the reaction of a halogenated benzonitrile with a substituted piperidine derivative in the presence of a base and solvent. The addition of benzoic acid to form a salt would follow standard procedures for salt formation in pharmaceutical chemistry .
Potential Applications
While specific applications for 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid are not detailed in the literature, compounds with similar structures are often explored for their pharmacological properties, particularly in the context of drug development.
Data Tables
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